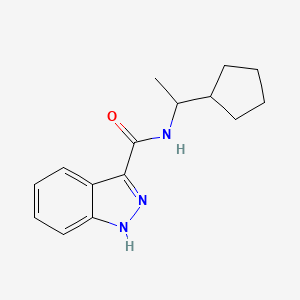
1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine, also known as PIPES, is a commonly used buffer in biochemistry and molecular biology research. It is a zwitterionic buffer that is used to maintain a constant pH in biological experiments. PIPES is a versatile buffer that is used in a variety of applications, including protein purification, enzyme assays, and electrophoresis.
Mécanisme D'action
1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine acts as a buffer by accepting or donating protons in solution. It has a pKa of 7.5, which makes it an effective buffer at pH values between 6.5 and 8.5. 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is a zwitterionic buffer, which means that it has both a positive and negative charge at physiological pH. This property allows 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine to maintain a constant pH in biological experiments.
Biochemical and Physiological Effects:
1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine has no known biochemical or physiological effects on living organisms. It is commonly used in vitro and does not interact with living cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine as a buffer in biological experiments include its ability to maintain a constant pH over a wide range of temperatures and its low interference with biological molecules. 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is also relatively easy to prepare and has a low cost.
The limitations of using 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine as a buffer include its limited buffering capacity at pH values outside of its optimal range and its potential to form complexes with metal ions. Additionally, 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine may interfere with some assays that rely on colorimetric or fluorescence measurements.
Orientations Futures
There are several future directions for the use of 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine in biological research. One area of interest is the development of new 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine derivatives with improved buffering capacity and stability. Another area of interest is the use of 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine in the development of new diagnostic assays for diseases such as cancer and infectious diseases. Additionally, 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine may have potential applications in drug delivery and gene therapy.
Méthodes De Synthèse
The synthesis of 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine involves the reaction of pyridine-4-carboxaldehyde with 1-(1H-imidazol-5-ylsulfonyl)piperazine in the presence of a base. The resulting product is then purified by recrystallization. The synthesis of 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is relatively simple and can be performed in a standard laboratory setting.
Applications De Recherche Scientifique
1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is commonly used as a buffer in a variety of biological experiments. It is used to maintain a constant pH in solutions containing proteins, enzymes, and nucleic acids. 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is also used in electrophoresis to separate proteins and nucleic acids based on their charge and size. Additionally, 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is used in the purification of proteins and enzymes.
Propriétés
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c19-21(20,13-9-15-11-16-13)18-7-5-17(6-8-18)10-12-1-3-14-4-2-12/h1-4,9,11H,5-8,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGHVGNSVSDVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluoro-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578242.png)
![2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7578249.png)
![2-[(3-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578251.png)
![2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid](/img/structure/B7578263.png)
![1-[(3-Fluorophenyl)methyl]-2-propan-2-ylimidazole](/img/structure/B7578280.png)

![4-[(2-Propylimidazol-1-yl)methyl]benzoic acid](/img/structure/B7578286.png)
![5-Methyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578293.png)

![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)
![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)


![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)